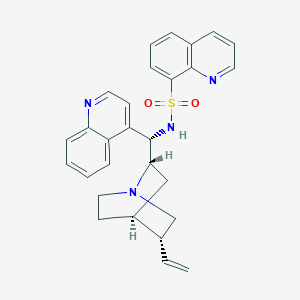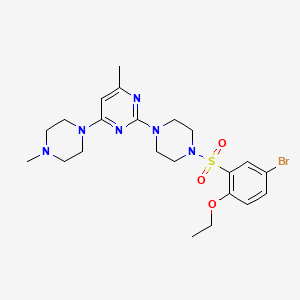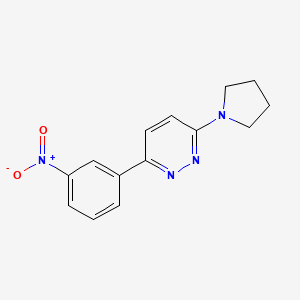
(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives typically involves complex reactions that include condensation, nitration, and palladium-catalyzed reactions among others. For instance, the synthesis of related quinoline compounds has been achieved through methods like Perkin condensation, which leads to the formation of 8-hydroxyquinoline derivatives with quinoline groups (Zeng et al., 2007). Another method involves the palladium-catalyzed nitration of methylquinolines, which are then selectively reduced to methanamines, showcasing the versatility in the synthetic approaches for quinoline derivatives (Zhang et al., 2015).
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular structures, often characterized using techniques like X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy. For example, the crystal structures of certain quinoline derivatives have been determined, revealing intricate details about their molecular geometry and intermolecular interactions (Zeng et al., 2007).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, including but not limited to condensation reactions, nitration, and catalytic reductions. These reactions are pivotal for the functionalization and further derivatization of quinoline compounds, enabling the synthesis of a wide range of quinoline-based molecules with diverse properties and potential applications (Zhang et al., 2015).
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Palladium-catalyzed nitration of 8-methylquinolines has been developed, involving sp(3) C-H bond activation. This process leads to the selective reduction of (nitromethyl)quinolines to (1,2,3,4-tetrahydroquinolin-8-yl)methanamines, highlighting a method for the synthesis of complex quinoline derivatives (Zhang et al., 2015).
Antimicrobial Properties
Quinoline clubbed with a sulfonamide moiety has been synthesized to act as antimicrobial agents. These new compounds display significant activity against Gram-positive bacteria, demonstrating the potential of quinoline derivatives in antimicrobial applications (Journal of Guangdong Pharmaceutical University, 2015); (Biointerface Research in Applied Chemistry, 2019).
Antibacterial and Anti-MRSA Activity
A quinoline thiourea compound exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria and showed bacteriostatic activity comparable to vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) (Dolan et al., 2016).
Biological Activity in Malaria Treatment
Quinoline derivatives have been evaluated for their role in malaria treatment, showing efficacy against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, indicating their potential as antimalarial agents (European journal of medicinal chemistry, 2015); (Journal of medicinal chemistry, 2011).
Leishmanicidal and Trypanocidal Activities
N-Quinolin-8-yl-arylsulfonamides synthesized from 8-aminoquinolines were effective against Leishmania spp. and Trypanosoma cruzi strains, showcasing their potential in treating parasitic infections (Bioorganic & medicinal chemistry, 2007).
Anticancer Potential
4-Aminoquinoline derivatives synthesized from 4-chloro-7-substituted-quinolines showed cytotoxic effects on human breast tumor cell lines, indicating the potential of quinoline compounds in cancer treatment (Biomedicine & Pharmacotherapy, 2007).
Eigenschaften
IUPAC Name |
N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-2-19-18-32-16-13-21(19)17-25(32)28(23-12-15-29-24-10-4-3-9-22(23)24)31-35(33,34)26-11-5-7-20-8-6-14-30-27(20)26/h2-12,14-15,19,21,25,28,31H,1,13,16-18H2/t19-,21-,25-,28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPQJTUCXSVJMB-YTVPYFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2496217.png)
![N-[3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2496220.png)
![N-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2496221.png)

![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2496227.png)


![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)
